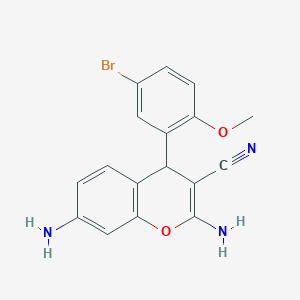
2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile is an organic compound with a molecular formula of C18H13BrN4O2. It belongs to the class of chromene derivatives and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile is not well understood. However, it has been suggested that the compound may exert its biological activities by interacting with specific molecular targets in cells.
Biochemical and Physiological Effects
Studies have shown that this compound can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells and inhibit the growth of Mycobacterium tuberculosis. In addition, the compound has been reported to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile in lab experiments is its broad-spectrum antimicrobial activity. It has also been found to exhibit anticancer and antitubercular activities, which make it a promising candidate for drug development. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile. One area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. This information could facilitate the development of more potent and selective derivatives of the compound. Another area of research is the evaluation of its efficacy and safety in animal models, which could provide important preclinical data for drug development. Finally, the synthesis of novel derivatives of this compound with improved properties could lead to the discovery of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile has been reported in the literature. The method involves the reaction of 5-bromo-2-methoxybenzaldehyde, malononitrile, and 2-amino-4,5-dimethoxybenzene in the presence of ammonium acetate and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained as a yellow solid after purification.
Aplicaciones Científicas De Investigación
2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile has been found to exhibit various biological activities, including antimicrobial, anticancer, and antitubercular activities. It has also been reported to possess antioxidant and anti-inflammatory properties.
Propiedades
IUPAC Name |
2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-22-14-5-2-9(18)6-12(14)16-11-4-3-10(20)7-15(11)23-17(21)13(16)8-19/h2-7,16H,20-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIAJYXSRFAJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-4-piperidinyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5160640.png)
![butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5160648.png)

![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160662.png)
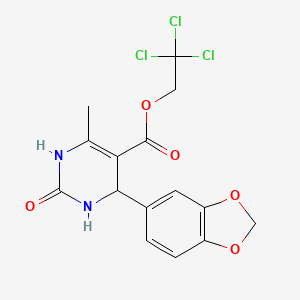
![4-[(4-sec-butyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5160673.png)
![N-[4-(butyrylamino)-2-methylphenyl]benzamide](/img/structure/B5160699.png)
![1-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)pyrrolidine](/img/structure/B5160700.png)
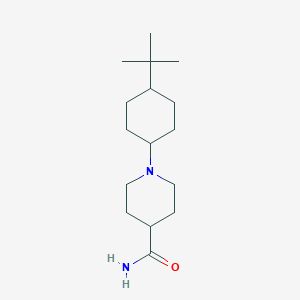
![ethyl 1-{[(2,4-dimethylphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160715.png)
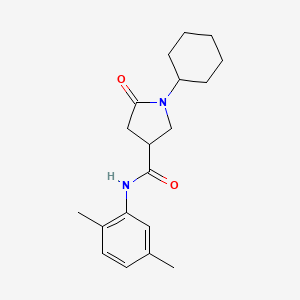
![isobutyl 4-[2-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5160726.png)
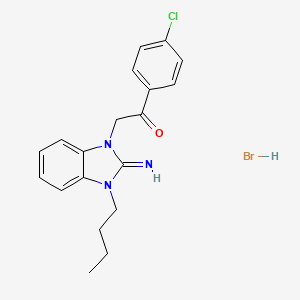
![3-(2-methoxyphenyl)-N-[2-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5160740.png)